2,6-Dichloropyrazine

Buchwald-Hartwig amination SNAr heterocyclic functionalization

The symmetrical 2,6‑substitution on the pyrazine ring delivers predictable, bidirectional reactivity without regioselectivity ambiguity—the key differentiator that makes this isomer non‑interchangeable with 2,3‑dichloropyrazine or 4,6‑dichloropyrimidine. Its distinct electronic profile (first vertical IP 9.93 eV) governs nucleophilic substitution, enabling reliable one‑pot Suzuki‑Buchwald sequences and regioselective condensation for sulfachloropyrazine sodium synthesis. This is the essential starting material for industrial anticoccidial API production and documented ATR kinase inhibitor libraries. Choose the isomer that guarantees consistent results.

Molecular Formula C4H2Cl2N2
Molecular Weight 148.98 g/mol
CAS No. 4774-14-5
Cat. No. B021018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloropyrazine
CAS4774-14-5
Synonyms2,6-Dichlorpyrazin;  m-Dichloropyrazine; 
Molecular FormulaC4H2Cl2N2
Molecular Weight148.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)Cl)Cl
InChIInChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H
InChIKeyLSEAAPGIZCDEEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloropyrazine (CAS 4774-14-5): Key Electronic Properties and Industry-Standard Specifications for Pharmaceutical Procurement


2,6-Dichloropyrazine (CAS 4774-14-5) is a symmetrical dichlorinated diazine heterocycle with chlorine atoms at the 2- and 6-positions of the pyrazine ring. Its first vertical ionization potential has been determined at 9.93 eV via HeI photoelectron spectroscopy, reflecting a distinct electronic profile among C4H2Cl2N2 isomers [1]. The compound is commercially available at purities ranging from 97% to ≥99.0% (GC), with a melting point of 53-56°C and appearance as a white to light yellow crystalline powder [2][3].

Why 2,6-Dichloropyrazine Cannot Be Arbitrarily Substituted with Other Dichloropyrazine Isomers


The substitution pattern on the pyrazine ring governs electronic distribution, reactivity, and regioselectivity, making isomers non-interchangeable. Photoelectron spectroscopy reveals distinct first ionization potentials: 2,6-dichloropyrazine (9.93 eV) versus 2,3-dichloropyrazine (9.89 eV) versus 4,6-dichloropyrimidine (10.45 eV), reflecting different orbital energetics that directly affect nucleophilic substitution behavior [1]. The symmetrical 2,6-substitution pattern confers predictable bidirectional reactivity without the regioselectivity ambiguity inherent in unsymmetrical isomers .

Quantitative Comparative Evidence for 2,6-Dichloropyrazine Differentiation in Research and Industrial Applications


Superior Mono-Amination Yields: 2,6-Dichloropyrazine vs. 2,3-Dichloropyrazine and Other Dichloroheteroarenes

In a comparative study of amination reactions using adamantane-containing amines, 2,6-dichloropyrazine demonstrated the highest yields among all dichloroheteroarenes tested, including 2,3-dichloropyrazine and 3,6-dichloropyridazine. All dichloroheteroarenes underwent selective substitution of only one chlorine atom, but the yield was maximized with 2,6-dichloropyrazine [1].

Buchwald-Hartwig amination SNAr heterocyclic functionalization

Electronic Structure Differentiation: First Vertical Ionization Potential Comparison Among C4H2Cl2N2 Isomers

HeI photoelectron spectroscopy combined with OVGF calculations at 6-311++G(d,p) basis sets established the vertical first ionization potentials for four C4H2Cl2N2 isomers. 2,6-Dichloropyrazine exhibits a value of 9.93 eV, distinct from 2,3-dichloropyrazine (9.89 eV), 4,6-dichloropyrimidine (10.45 eV), and 3,6-dichloropyridazine (10.07 eV) [1]. The inductive effect of chlorine substituents stabilizes nitrogen lone pair orbitals, while the resonance effect predominates to destabilize π orbitals, with nitrogen atom positioning producing different π orbital sequences among isomers [1].

electronic structure ionization potential molecular orbital energetics

Commercial Availability at High Purity: Comparative Specification Analysis

2,6-Dichloropyrazine is commercially available from multiple major suppliers at purities of ≥99.0% (GC), with melting point specifications of 53-56°C and appearance as white to light yellow crystalline powder [1][2]. Unlike some niche dichloropyrazine isomers that may require custom synthesis or have limited commercial availability at research-grade purity, 2,6-dichloropyrazine is a stocked catalog item across TCI, Fisher Scientific, and AKSci [1][2].

procurement specifications quality control purity

Suzuki Coupling Reactivity: Synthesis of 2,6-Diarylpyrazines from Dichloropyrazine Precursors

Palladium-catalyzed Suzuki coupling of dichloropyrazines with aryl boronic acids proceeds smoothly to yield 2,6-diarylpyrazines. The symmetrical 2,6-substitution pattern enables predictable bidirectional coupling without regioselectivity concerns [1]. In related phosphorus pronucleophile cross-couplings, (di)chloropyrazines yield phosphorylated products in 81-95% yields under palladium catalysis [2].

Suzuki-Miyaura coupling cross-coupling diarylpyrazine synthesis

2,6-Dichloropyrazine: Validated Application Scenarios for Pharmaceutical and Agrochemical Procurement


Synthesis of Sulfachloropyrazine Sodium (Anticoccidial Veterinary Drug)

2,6-Dichloropyrazine serves as the essential starting material for industrial production of sulfachloropyrazine sodium, a widely used anticoccidial drug for poultry and livestock. The synthetic route involves condensation with 4-aminobenzenesulfonamide to yield 2-(p-aminobenzenesulfonamido)-6-chloropyrazine, followed by salt formation with sodium hydroxide [1][2]. The compound‘s symmetrical 2,6-substitution pattern ensures that condensation occurs regioselectively at one chlorine while leaving the second position available for further functionalization or as a chloropyrazine moiety in the final active pharmaceutical ingredient [1]. This application is supported by patented industrial production methods specifically optimized for 2,6-dichloropyrazine [1].

ATR Kinase Inhibitor Development in Oncology Research

2,6-Dichloropyrazine is a documented precursor for the preparation of pyrazine and pyridine compounds that function as ATR (Ataxia-telangiectasia and Rad3-related) kinase inhibitors, a target class under active investigation for cancer therapeutics [1][2]. Patents from Vertex Pharmaceuticals and other entities describe pyrazine compounds of Formula (I) derived from dichloropyrazine scaffolds as ATR protein kinase inhibitors [3]. The symmetrical dichloro substitution pattern provides two reactive handles for sequential or bidirectional functionalization, enabling efficient construction of diverse inhibitor libraries with defined substitution vectors [1].

Cross-Coupling for C,N-Diarylated Heterocycle Synthesis

2,6-Dichloropyrazine has been successfully employed in sequential Pd-catalyzed one-pot processes concatenating Suzuki arylation and Buchwald-Hartwig amination to produce C,N-diarylated heterocycles [1]. The symmetrical placement of chlorine atoms at the 2- and 6-positions enables predictable reaction sequences without the regioselectivity complications encountered with unsymmetrical dichloropyrazines [2]. This application scenario is particularly relevant for medicinal chemistry programs requiring rapid access to diverse heteroaryl-substituted pyrazine libraries.

Scalable Synthesis of Dipyrrolopyrazine Scaffolds for Optoelectronic Materials

2,6-Dichloropyrazine-derived precursors have been employed in modular synthetic strategies for dipyrrolopyrazines via tandem Sonogashira coupling and subsequent direct cyclization of bisalkynes. The key precursor, di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate, is accessible on a large scale, and bidirectional cross-couplings selectively yield either diyne or dipyrrolopyrazine scaffolds [1]. Photophysical studies on the resulting dipyrrolopyrazines demonstrate remarkable stability and high quantum yields, supporting their application in optoelectronic materials [1].

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